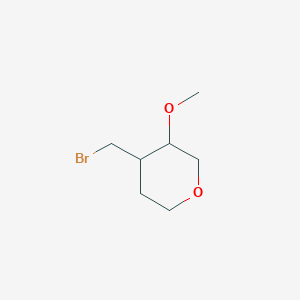

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran

CAS No.:

Cat. No.: VC15813588

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13BrO2 |

|---|---|

| Molecular Weight | 209.08 g/mol |

| IUPAC Name | 4-(bromomethyl)-3-methoxyoxane |

| Standard InChI | InChI=1S/C7H13BrO2/c1-9-7-5-10-3-2-6(7)4-8/h6-7H,2-5H2,1H3 |

| Standard InChI Key | OREIHDVPJUHSPX-UHFFFAOYSA-N |

| Canonical SMILES | COC1COCCC1CBr |

Introduction

Structural Characteristics and Molecular Properties

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran is a heterocyclic compound featuring a six-membered tetrahydropyran ring with a bromomethyl (-CH₂Br) group at position 4 and a methoxy (-OCH₃) group at position 3 . The molecular formula is C₇H₁₃BrO₂, with a molecular weight of 209.08 g/mol (calculated from constituent atomic masses) . The tetrahydropyran core adopts a chair conformation, with substituents influencing ring puckering and electronic distribution .

Key Structural Features

-

Ring System: A saturated oxygen-containing heterocycle (tetrahydropyran).

-

Substituents: Electrophilic bromomethyl group and electron-donating methoxy group.

-

Stereochemistry: The relative configurations of substituents impact reactivity; the 3-methoxy group may sterically hinder equatorial bromomethyl orientation .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via functionalization of tetrahydropyran precursors. Common methods include:

Route 1: Bromination of Alcohol Precursors

-

Starting Material: 3-Methoxytetrahydro-2H-pyran-4-methanol.

-

Reagents: N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane .

-

Mechanism: Appel reaction, where PPh₃ facilitates bromide substitution on the alcohol .

Route 2: Cycloaddition Strategies

-

Hetero-Diels-Alder reactions using α,β-unsaturated carbonyl compounds and electron-rich dienophiles (e.g., N-vinyl-2-oxazolidinone) .

-

Yields: 37–65%, with diastereoselectivity influenced by substituent electronic effects .

Analytical Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry: Molecular ion peak at m/z 208–210 (M⁺, isotopic pattern characteristic of bromine) .

Physicochemical Properties

Reactivity and Functionalization

The bromomethyl group undergoes nucleophilic substitution (SN₂), enabling diverse derivatization:

Reaction Pathways

-

Nucleophilic Substitution:

-

Elimination Reactions:

-

Under basic conditions, generates alkenes via dehydrohalogenation.

-

-

Cross-Coupling:

Mechanistic Insights

-

The methoxy group at position 3 stabilizes transition states through electron donation, enhancing SN₂ reactivity at C4 .

Applications in Medicinal and Materials Chemistry

Pharmaceutical Intermediates

-

CDK Inhibitors: Derivatives show affinity for cyclin-dependent kinases, implicated in cancer therapy .

-

Antibacterial Agents: Quaternary ammonium derivatives exhibit Gram-positive activity (e.g., Staphylococcus aureus) .

Liquid Crystal Synthesis

-

The tetrahydropyran core serves as a mesogen in liquid crystals, with bromomethyl groups enabling functionalization for optoelectronic devices .

| Hazard Category | Details |

|---|---|

| Toxicity | Acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) |

| Handling Precautions | Use PPE; avoid inhalation/contact |

| Storage | -20°C under nitrogen; incompatible with strong oxidizers |

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume